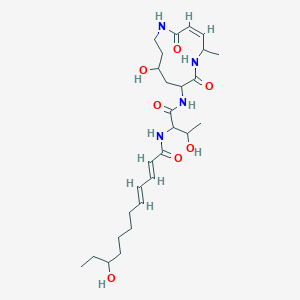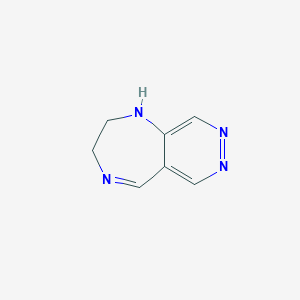
Pyridazino(4,5-e)-1,4-diazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazino(4,5-e)-1,4-diazepine is a heterocyclic compound that has gained significant attention in recent years due to its potential application in the field of medicinal chemistry. It is a six-membered ring that contains two nitrogen atoms and two carbon atoms. The unique structure of this compound makes it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of pyridazino(4,5-e)-1,4-diazepine is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in the body. For example, some studies have suggested that the compound acts as an inhibitor of certain enzymes involved in the progression of cancer and other diseases.
Efectos Bioquímicos Y Fisiológicos
Pyridazino(4,5-e)-1,4-diazepine has been shown to exhibit a wide range of biochemical and physiological effects. For example, it has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and modulate the activity of certain neurotransmitters in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of pyridazino(4,5-e)-1,4-diazepine is its ability to selectively target specific molecular targets in the body. This makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on pyridazino(4,5-e)-1,4-diazepine. One area of interest is the development of new synthetic methods for this compound, which could lead to the discovery of new derivatives with enhanced biological activity. Another area of research is the investigation of the compound's potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of pyridazino(4,5-e)-1,4-diazepine and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
Pyridazino(4,5-e)-1,4-diazepine can be synthesized using various methods. One of the most commonly used methods is the reaction of 1,2-diamines with 1,3-diketones. This reaction leads to the formation of the pyridazino(4,5-e)-1,4-diazepine ring system. Other methods, such as the reaction of 1,2-diamines with α,β-unsaturated ketones, have also been reported in the literature.
Aplicaciones Científicas De Investigación
Pyridazino(4,5-e)-1,4-diazepine has been extensively studied for its potential application in the field of medicinal chemistry. It has been reported to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial activities. The compound has also been shown to exhibit potent activity against various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
122018-88-6 |
|---|---|
Nombre del producto |
Pyridazino(4,5-e)-1,4-diazepine |
Fórmula molecular |
C7H6N4 |
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-pyridazino[4,5-e][1,4]diazepine |
InChI |
InChI=1S/C7H8N4/c1-2-9-7-5-11-10-4-6(7)3-8-1/h3-5,9H,1-2H2 |
Clave InChI |
JLYZXHKAEXTRFW-UHFFFAOYSA-N |
SMILES isomérico |
C1=CN=C2C=NN=CC2=CN1 |
SMILES |
C1CN=CC2=CN=NC=C2N1 |
SMILES canónico |
C1CN=CC2=CN=NC=C2N1 |
Sinónimos |
pyridazino(4,5-e)-1,4-diazepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



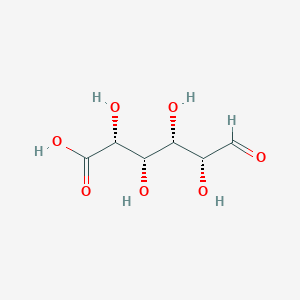
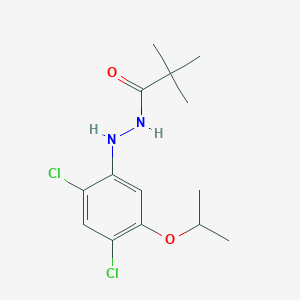

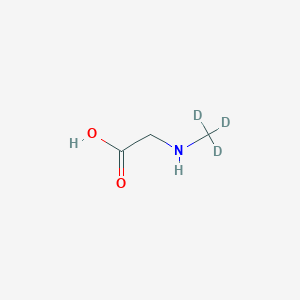
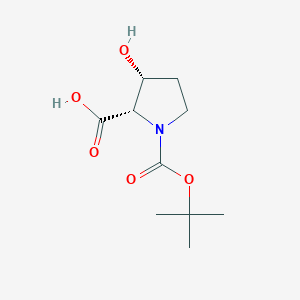
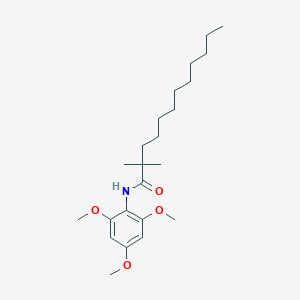
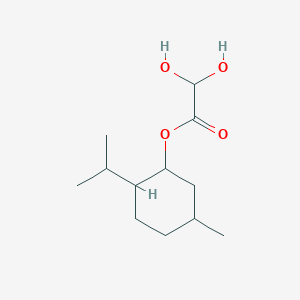
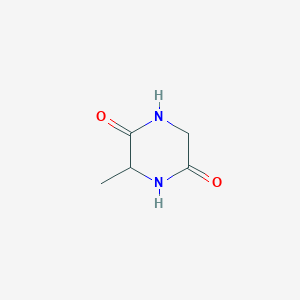
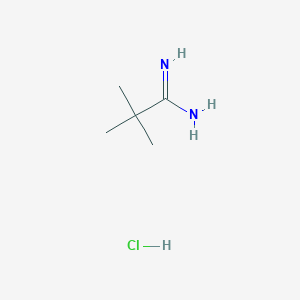
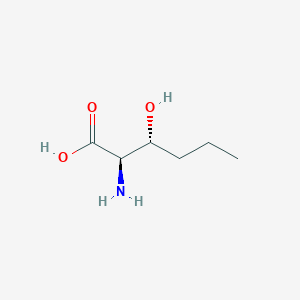
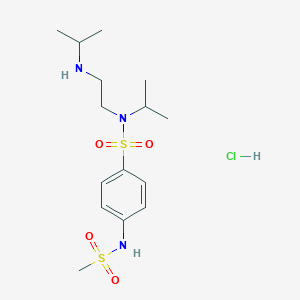
![5-[[5-(4-Fluorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B51604.png)
